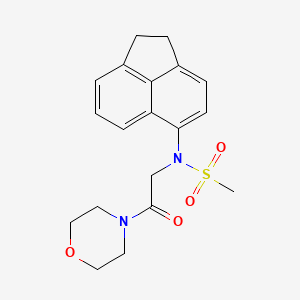
N-Acenaphthen-5-yl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide
Übersicht
Beschreibung
N-Acenaphthen-5-yl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide, also known as AM966, is a potent and selective inhibitor of the neuronal nitric oxide synthase (nNOS) enzyme. This molecule has been extensively studied for its potential therapeutic applications in various neurological disorders, including stroke, Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Wirkmechanismus
N-Acenaphthen-5-yl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide works by selectively inhibiting the nNOS enzyme, which is responsible for the production of nitric oxide (NO) in the brain. Excessive production of NO has been implicated in various neurological disorders, including stroke, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. By inhibiting nNOS, this compound reduces the production of NO, which in turn reduces oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. These include reducing oxidative stress, reducing inflammation, improving blood flow, reducing amyloid-beta levels, protecting dopaminergic neurons, and reducing demyelination.
Vorteile Und Einschränkungen Für Laborexperimente
N-Acenaphthen-5-yl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has several advantages for lab experiments, including its high potency and selectivity for nNOS, its ability to cross the blood-brain barrier, and its well-established synthesis method. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-Acenaphthen-5-yl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide. One area of interest is the development of more potent and selective nNOS inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological disorders, such as Huntington's disease and traumatic brain injury. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use in humans.
Wissenschaftliche Forschungsanwendungen
N-Acenaphthen-5-yl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In animal models of stroke, this compound has been shown to reduce the size of the infarct and improve neurological outcomes. In Alzheimer's disease models, this compound has been shown to reduce amyloid-beta levels and improve cognitive function. In Parkinson's disease models, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced damage. In multiple sclerosis models, this compound has been shown to reduce inflammation and demyelination.
Eigenschaften
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-26(23,24)21(13-18(22)20-9-11-25-12-10-20)17-8-7-15-6-5-14-3-2-4-16(17)19(14)15/h2-4,7-8H,5-6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOOAIUDLABLTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCOCC1)C2=CC=C3CCC4=C3C2=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3449421.png)
![1-{[(5-nitro-2-pyridinyl)thio]acetyl}indoline](/img/structure/B3449438.png)
![N-1,3-benzodioxol-5-yl-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B3449448.png)
![2-methoxy-3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3449450.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}nicotinamide](/img/structure/B3449452.png)
![1,1'-{1-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B3449455.png)
![N-[2-(5-methyl-2-furyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B3449462.png)
![methyl 1-{2-[4-(ethoxycarbonyl)-1-piperidinyl]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B3449467.png)
![cyclopropyl{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B3449472.png)
![N-benzyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B3449477.png)
![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3449481.png)
![2-({4-amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B3449498.png)
![methyl 2-{[(3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetyl]amino}benzoate](/img/structure/B3449509.png)
